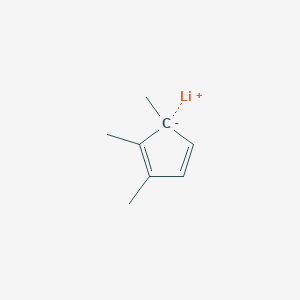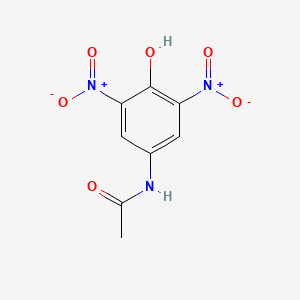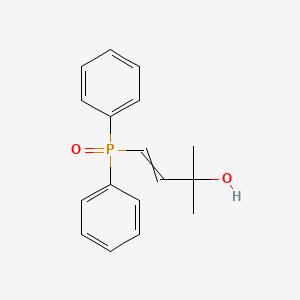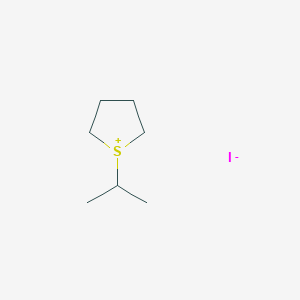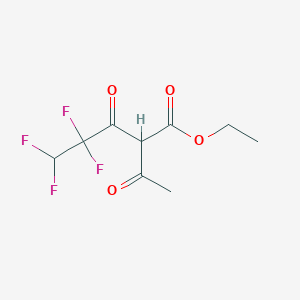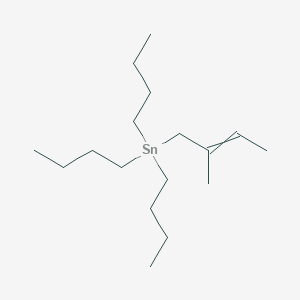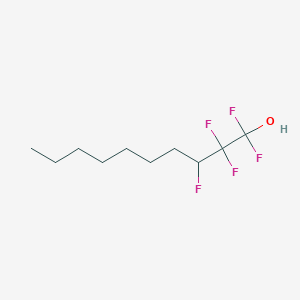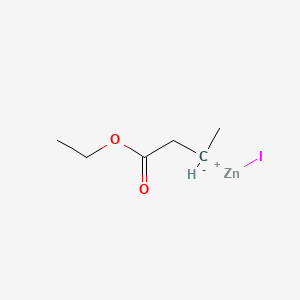
ethyl butanoate;iodozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl butanoate is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃. It is known for its pleasant fruity aroma, often described as pineapple-like. Iodozinc(1+) is a cationic form of zinc iodide, represented as ZnI⁺. This compound is less commonly discussed but plays a role in various chemical reactions, particularly in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl butanoate is typically synthesized through the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is as follows:
CH3CH2CH2COOH+CH3CH2OH→CH3CH2CH2COOCH2CH3+H2O
Iodozinc(1+) can be prepared by reacting zinc with iodine in an appropriate solvent under controlled conditions. The reaction is:
Zn+I2→ZnI+
Industrial Production Methods
Ethyl butanoate is produced industrially through similar esterification processes, often using continuous flow reactors to optimize yield and efficiency. The production of iodozinc(1+) is less common on an industrial scale but can be achieved through specialized organometallic synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl butanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, ethyl butanoate can be hydrolyzed back to butanoic acid and ethanol.
Reduction: Ethyl butanoate can be reduced to butanol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Iodozinc(1+) participates in various organometallic reactions, including:
Oxidative Addition: It can undergo oxidative addition with organic halides.
Transmetalation: It can participate in transmetalation reactions with other metal halides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts like sodium methoxide.
Major Products
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Ethyl butanoate is widely used in the food and fragrance industries due to its pleasant aroma. It is also used in scientific research to study esterification and hydrolysis reactions. Iodozinc(1+) is used in organometallic chemistry for the synthesis of complex organic molecules and in catalysis research.
Mecanismo De Acción
Ethyl Butanoate
The mechanism of action for ethyl butanoate in hydrolysis involves nucleophilic attack by water on the carbonyl carbon, followed by proton transfers and bond cleavage to yield butanoic acid and ethanol.
Iodozinc(1+)
Iodozinc(1+) acts as a Lewis acid, facilitating various organometallic reactions by stabilizing negative charges and activating substrates for nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Acetate: Another ester with a fruity aroma, used as a solvent.
Methyl Butanoate: Similar structure but with a methyl group instead of an ethyl group, also used in fragrances.
Zinc Chloride: Similar to iodozinc(1+), used in various chemical reactions.
Uniqueness
Ethyl butanoate is unique for its specific aroma profile and its use in flavor and fragrance industries. Iodozinc(1+) is unique for its role in specialized organometallic reactions, offering different reactivity compared to other zinc halides.
Propiedades
Número CAS |
113274-34-3 |
|---|---|
Fórmula molecular |
C6H11IO2Zn |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
ethyl butanoate;iodozinc(1+) |
InChI |
InChI=1S/C6H11O2.HI.Zn/c1-3-5-6(7)8-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
WXECUSYQRBTUTG-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[CH-]C.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
